4-Azidobenzoic Acid-13C6
Description
Properties
CAS No. |
1329833-49-9 |
|---|---|
Molecular Formula |
C¹³C₆H₅N₃O₂ |
Molecular Weight |
169.09 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Azidobenzoic Acid 13c6
Strategies for Regioselective Carbon-13 Isotopic Incorporation Pathways
The primary strategy for the synthesis of 4-Azidobenzoic Acid-13C6 involves the use of a commercially available, fully labeled precursor, 4-Aminobenzoic Acid-13C6. This approach ensures that all six carbon atoms in the benzene (B151609) ring are the 13C isotope, providing a distinct mass shift that is readily detectable by mass spectrometry and NMR spectroscopy. The synthesis of 4-Aminobenzoic Acid-13C6 itself is a complex process, often starting from simpler 13C-labeled precursors which are built up into the final aromatic ring structure. One common method for synthesizing labeled aromatic compounds is through the catalytic reduction of a corresponding nitroaromatic compound, which can be prepared through various established synthetic routes utilizing 13C-labeled starting materials.
The regioselectivity of the carbon-13 incorporation is predetermined by the selection of the starting material, 4-Aminobenzoic Acid-13C6. This ensures that the isotopic labels are uniformly distributed throughout the aromatic ring, which is essential for its application as an internal standard or tracer in metabolic research.
Optimized Reaction Conditions for Azide (B81097) Functionalization
The conversion of 4-Aminobenzoic Acid-13C6 to this compound is typically achieved through a two-step, one-pot diazotization reaction followed by azide substitution. This well-established method is adapted for the isotopically labeled compound.
Step 1: Diazotization
The first step involves the diazotization of the primary aromatic amine group of 4-Aminobenzoic Acid-13C6. This is typically carried out in an acidic aqueous solution at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.
| Reactant/Reagent | Role | Typical Conditions |
| 4-Aminobenzoic Acid-13C6 | Starting Material | Dissolved/suspended in acidic solution |
| Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA) | Acidic Medium | Concentrated acid used to form the amine salt |
| Sodium Nitrite (B80452) (NaNO2) | Diazotizing Agent | Added portionwise as an aqueous solution |
| Temperature | Reaction Control | Maintained at 0-5 °C to prevent diazonium salt decomposition |
Step 2: Azide Substitution
The in situ generated 4-carboxy-13C6-benzenediazonium salt is then reacted with an azide source, typically sodium azide (NaN3), to yield the final product, this compound. This reaction is generally rapid and proceeds with the evolution of nitrogen gas.
| Reactant/Reagent | Role | Typical Conditions |
| 4-carboxy-13C6-benzenediazonium salt | Intermediate | Generated in situ |
| Sodium Azide (NaN3) | Azide Source | Added portionwise as an aqueous solution |
| Temperature | Reaction Control | Maintained at 0-5 °C initially, then may be allowed to warm |
The reaction mixture is then typically diluted with water to precipitate the crude this compound, which can be collected by filtration.
Advanced Purification Techniques for Isotopic Purity and Chemical Fidelity
Initial Purification: The crude product obtained after precipitation is typically washed with cold water to remove residual salts and other water-soluble impurities.
Recrystallization: Recrystallization from a suitable solvent system is a common and effective method for further purification. The choice of solvent depends on the solubility profile of this compound and its impurities.
Chromatographic Methods: For achieving the highest purity, advanced chromatographic techniques are utilized.
| Chromatographic Technique | Principle | Application for this compound |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Effective for removing byproducts with different polarities. |
| High-Performance Liquid Chromatography (HPLC) | A high-pressure variant of column chromatography offering superior resolution. | Ideal for final purification to achieve high chemical and isotopic purity, and for analytical purity assessment. moravek.com |
| Thin-Layer Chromatography (TLC) | A quick and simple method for monitoring reaction progress and assessing purity. | Used to identify appropriate solvent systems for column chromatography and to qualitatively assess the purity of fractions. |
Purity Verification: The final purity of this compound is verified using a combination of analytical techniques:
Mass Spectrometry (MS): To confirm the molecular weight and the isotopic enrichment of the 13C6 label.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess for the presence of any proton-containing impurities. moravek.com
Gas Chromatography-Mass Spectrometry (GC/MS): Can be used to verify the purity of volatile derivatives of the compound.
Scalability Considerations for Research Applications
The synthesis of this compound is typically performed on a small to medium scale for research purposes. When considering scaling up the synthesis, several factors must be addressed to maintain safety, efficiency, and product quality.
Safety: The use of sodium azide requires stringent safety precautions as it is highly toxic and can form explosive heavy metal azides. Diazonium salts can also be explosive when isolated and dry. Therefore, performing the reaction in solution and at low temperatures is crucial. Proper quenching procedures for any residual azide and diazonium compounds are essential.
Reaction Parameters:
Heat Transfer: Maintaining the low temperatures required for the diazotization step becomes more challenging on a larger scale. Efficient cooling systems are necessary.
Mixing: Effective mixing is critical for ensuring complete reaction and avoiding localized concentration gradients, which could lead to side reactions.
Reagent Addition: The controlled, portionwise addition of sodium nitrite and sodium azide is important to manage the reaction rate and heat generation.
Work-up and Purification:
Filtration and Drying: Handling larger quantities of precipitate requires appropriate filtration and drying equipment.
Chromatography: Scaling up chromatographic purification may necessitate the use of larger columns or preparative HPLC systems.
By carefully managing these parameters, the synthesis of this compound can be successfully scaled to meet the demands of various research applications, providing a valuable tool for scientific investigation.
Advanced Spectroscopic and Analytical Characterization Utilizing 13c6 Labeling
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. In the case of 4-Azidobenzoic Acid-13C6, the incorporation of six 13C atoms into the benzene (B151609) ring significantly enhances the signal intensity, facilitating detailed structural analysis.
The 13C NMR spectrum of unlabeled 4-azidobenzoic acid shows characteristic chemical shifts for the carboxylic acid carbon and the aromatic carbons. rsc.org For the 13C6 labeled variant, each carbon in the benzene ring would be observed, providing a distinct advantage over the unlabeled compound where some carbon signals might be weak or overlapping. The chemical shifts in the 13C NMR spectrum are highly sensitive to the electronic environment of each carbon atom. For instance, the carbon atom attached to the azide (B81097) group (C4) and the carbon atom of the carboxylic acid group (C1) would exhibit distinct chemical shifts due to the different electron-withdrawing properties of these functional groups.
Table 1: Predicted 13C NMR Chemical Shifts for 4-Azidobenzoic Acid
| Carbon Position | Predicted Chemical Shift (ppm) |
| C1 (Carboxylic Acid) | ~167 |
| C2/C6 | ~131 |
| C3/C5 | ~119 |
| C4 (Azide) | ~144 |
Note: These are approximate values based on known data for 4-azidobenzoic acid and may vary slightly for the 13C6 isotopologue. rsc.org
The 13C labeling is particularly valuable for mechanistic studies. For example, when this compound is used as a photo-crosslinking agent, the 13C NMR signals can be used to trace the fate of the benzoic acid moiety during the reaction, providing insights into the crosslinking mechanism and the structure of the resulting products. vdoc.pub
High-Resolution Mass Spectrometry (MS/MS) for Crosslink Identification and Isotopic Purity Verification
High-Resolution Mass Spectrometry (MS/MS) is a cornerstone technique for the analysis of this compound, especially in its application as a crosslinking agent in structural proteomics. researchgate.net The presence of the six 13C atoms results in a predictable mass shift of +6 Da compared to its unlabeled counterpart. sigmaaldrich.com This mass difference is crucial for distinguishing between crosslinked products derived from the labeled and unlabeled reagents in complex biological samples.
In a typical crosslinking experiment, a mixture of 12C and 13C6-labeled azidobenzoic acid succinimide (B58015) esters (ABAS) is used. nih.govnih.gov After the crosslinking reaction and proteolytic digestion, the resulting peptides are analyzed by LC-MS/MS. Crosslinked peptides will appear as characteristic doublets in the mass spectrum, separated by a mass difference corresponding to the number of incorporated 13C atoms. researchgate.net This isotopic signature allows for the confident identification of crosslinked products, even at low abundance.
MS/MS fragmentation analysis of these isotopically labeled peptide doublets provides further structural information, enabling the precise localization of the crosslink site on the interacting proteins. nih.gov
Furthermore, mass spectrometry is the primary method for verifying the isotopic purity of this compound. Analysis of the compound confirms an isotopic enrichment of over 99%, ensuring the reliability of the data obtained from crosslinking studies.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Validation
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of 4-azidobenzoic acid exhibits characteristic absorption bands that confirm its molecular structure. researchgate.netresearchgate.net
A strong and sharp absorption peak is typically observed around 2100-2130 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the azide (-N₃) group. researchgate.netbeilstein-journals.org The presence of the carboxylic acid group is confirmed by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration, and a strong carbonyl (C=O) stretching band around 1670-1700 cm⁻¹. rsc.orgbeilstein-journals.org The aromatic ring gives rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. beilstein-journals.org
The 13C labeling in this compound is not expected to significantly alter the positions of the major functional group bands in the FTIR spectrum, as the vibrational frequencies are primarily determined by the bond strengths and the masses of the directly attached atoms (N and O), not the carbon backbone. Therefore, the FTIR spectrum serves as a reliable method for validating the presence of the key azide and carboxylic acid functional groups.
Table 2: Characteristic FTIR Absorption Bands for 4-Azidobenzoic Acid
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Azide (N₃) stretch | 2107 - 2129 | Strong |
| Carboxylic Acid (O-H) stretch | 2500 - 3300 | Broad |
| Carbonyl (C=O) stretch | 1672 - 1716 | Strong |
| Aromatic (C=C) stretch | 1507 - 1602 | Medium |
Data compiled from multiple sources. rsc.orgresearchgate.netbeilstein-journals.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Photoreactive Group Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to characterize the photoreactive properties of 4-azidobenzoic acid. The azide group is a well-known photo-activated moiety, and its electronic transitions can be observed in the UV-Vis spectrum.
4-Azidobenzoic acid typically displays a strong absorption maximum (λmax) in the ultraviolet region, often around 260-274 nm. researchgate.netresearchgate.net This absorption corresponds to the π→π* electronic transitions within the aromatic ring and the azide group. Upon exposure to UV light of an appropriate wavelength, the azide group is activated, leading to the loss of nitrogen gas and the formation of a highly reactive nitrene intermediate. This photoreactivity is the basis for its use as a photo-crosslinking agent.
The UV-Vis spectrum is a critical tool for determining the optimal wavelength for photo-activation in crosslinking experiments. Monitoring the change in the UV-Vis spectrum upon irradiation can also provide information about the kinetics of the photolysis reaction.
Chromatographic Methods for Separation and Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and analysis of 4-azidobenzoic acid and its derivatives. sielc.comsigmaaldrich.comlgcstandards.comavantorsciences.comtcichemicals.com
Reverse-phase HPLC is a commonly used method for the analysis of 4-azidobenzoic acid. sielc.com In this technique, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid. sielc.com The retention time of the compound is dependent on its polarity, allowing for its separation from impurities and reaction byproducts. The purity of 4-azidobenzoic acid is often determined by HPLC, with commercial sources specifying purities of ≥95% to >97%. sigmaaldrich.comlgcstandards.comavantorsciences.comtcichemicals.com
In the context of crosslinking experiments, LC-MS (Liquid Chromatography-Mass Spectrometry) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is indispensable for the analysis of complex peptide mixtures resulting from the digestion of crosslinked proteins, allowing for the separation and subsequent identification of the isotopically labeled crosslinked species.
Furthermore, preparative HPLC can be used for the purification of 4-azidobenzoic acid and its derivatives on a larger scale. sielc.com
Applications in Chemical Biology and Structural Proteomics
Photoaffinity Labeling (PAL) with 4-Azidobenzoic Acid-13C6 Derivatives
Photoaffinity labeling (PAL) is a powerful technique to identify and characterize the binding partners of small molecules, peptides, or other biological ligands. In PAL, a ligand equipped with a photoreactive group is used to form a covalent bond with its interacting protein upon UV irradiation. This compound is a precursor for creating such photoactive ligands.
The true utility of this compound is realized when it is converted into a hetero-bifunctional crosslinker. These reagents possess two different reactive groups: the photoactivatable azido (B1232118) group and a chemical handle for conjugation to a ligand of interest. A prime example is Azidobenzoic Acid Succinimide-13C6 (ABAS-13C6).
The design of ABAS-13C6 incorporates several key features:
Photoreactive Moiety: The aryl azide (B81097) group remains inert until activated by UV light, allowing for controlled crosslinking.
Amine-Reactive Handle: The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines (e.g., lysine (B10760008) residues or the N-terminus) on a ligand or probe molecule.
Isotopic Code: The 13C6-labeled phenyl ring provides a +6 Da mass shift compared to its unlabeled counterpart. This isotopic signature is invaluable for mass spectrometry, enabling the clear identification of crosslinked peptides and facilitating quantitative analysis.
The synthesis of this compound typically starts from 13C6-labeled aniline. A common synthetic route involves the diazotization of the corresponding 4-amino-13C6-benzoic acid, followed by a reaction with sodium azide. The resulting this compound can then be activated, for example, with N-hydroxysuccinimide to yield the amine-reactive NHS ester, ABAS-13C6.
Table 1: Key Functional Groups in ABAS-13C6
| Functional Group | Purpose | Reactivity |
|---|---|---|
| Aryl Azide | Photo-crosslinking | Activated by UV light (typically ~265-275 nm) to form a nitrene |
| NHS Ester | Ligand Conjugation | Reacts with primary amines at physiological pH |
Upon exposure to UV light, the azido group of this compound derivatives undergoes photolysis, extruding a molecule of nitrogen gas (N2) and generating a highly reactive intermediate known as a nitrene.
The aryl nitrene is an electron-deficient species that can undergo a variety of reactions with neighboring molecules, primarily C-H and N-H insertion reactions. This reactivity allows it to form stable covalent bonds with amino acid side chains at the binding interface of a target protein. The short lifetime of the nitrene ensures that crosslinking is generally restricted to molecules in close proximity to the photoactivated ligand, thus providing high-resolution information about the binding site. The 13C6-label does not significantly alter the photochemical properties of the azido group.
Crosslinking Mass Spectrometry (XL-MS) is a high-throughput technique used to identify protein-protein interactions and map interaction interfaces. The use of isotopically coded crosslinkers derived from this compound significantly enhances the power of this approach. nih.govbiorxiv.org
In a typical XL-MS experiment, a researcher might use a 1:1 mixture of the 13C6-labeled (heavy) and unlabeled (light) versions of the crosslinker. After the crosslinking reaction, the protein sample is digested with a protease (e.g., trypsin), and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Crosslinked peptides will appear as characteristic doublet signals in the mass spectrum, separated by the mass difference of the isotopic labels (e.g., 6 Da for a 13C6/12C6 pair). This unique isotopic signature allows for the confident identification of crosslinked peptides from the complex background of unmodified peptides. biorxiv.org Subsequent MS/MS fragmentation of these peptide pairs provides sequence information, revealing the specific amino acid residues involved in the interaction.
Photo-crosslinking with reagents like ABAS-13C6 can provide snapshots of the conformational states of proteins and macromolecular complexes. By initiating the crosslinking reaction at different time points or under different conditions (e.g., in the presence or absence of a binding partner), it is possible to map changes in protein conformation and assembly. The quantitative nature of the isotopic labeling allows for the relative abundance of different crosslinked products to be measured, providing insights into the equilibrium between different conformational states.
The isotopic label of this compound is central to the quantitative analysis of crosslinking experiments. nih.gov By comparing the signal intensities of the heavy and light crosslinked peptides in the mass spectrometer, researchers can precisely quantify the extent of crosslinking. biorxiv.org This is particularly useful for:
Competition Experiments: To determine the specificity of a ligand, a PAL experiment can be conducted in the presence of a competing, unlabeled ligand. A reduction in the signal from the isotopically labeled crosslinked peptides indicates specific binding.
Dose-Response Curves: The quantitative data can be used to generate dose-response curves, providing information on the binding affinity of the photolabile ligand.
Occupancy Studies: It allows for the measurement of the proportion of a target protein that is engaged by the ligand under specific conditions.
Table 2: Research Findings from Quantitative XL-MS
| Finding | Implication |
|---|---|
| Identification of specific crosslinked peptide pairs | Delineates the direct contact points between interacting proteins or between a ligand and its target. |
| Relative quantification of crosslinks under different conditions | Reveals changes in protein conformation or interaction dynamics. |
Bioorthogonal Click Chemistry Applications
The terminal azide group of this compound also positions it as a potential reagent for bioorthogonal "click" chemistry. mdpi.comnih.govwikipedia.org While its primary application is in photoaffinity labeling through nitrene generation, the azide can also participate in reactions such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). wikipedia.org
In this context, a molecule of interest could be functionalized with this compound. This azido-tagged molecule could then be introduced into a biological system and subsequently detected by reacting it with a probe containing a strained alkyne, such as a cyclooctyne (B158145). This reaction proceeds rapidly and with high specificity under physiological conditions without the need for a toxic copper catalyst. The 13C6 label would again serve as a unique mass tag for identification and quantification in downstream mass spectrometry analysis. This dual functionality—photoreactivity and bioorthogonality—makes derivatives of this compound potentially powerful tools for multi-modal studies of biological systems.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Advanced Bioconjugation Strategies
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of bioconjugation, enabling the covalent linkage of molecules with high reliability. acs.orgacs.org In this reaction, the azide moiety of this compound reacts with a terminal alkyne on a target biomolecule in the presence of a copper(I) catalyst to form a stable triazole linkage. acs.orgacs.orgtcichemicals.comnih.gov The efficiency and bioorthogonality of the CuAAC reaction—meaning it does not interfere with native biological processes—make it an invaluable tool for attaching probes, tags, or other functional molecules to proteins, nucleic acids, and other biomolecules. acs.org The 13C6 label on the aromatic ring of this compound provides a distinct mass signature, allowing for the precise quantification of conjugation efficiency and the tracking of the labeled molecule in complex biological mixtures using mass spectrometry.
Table 1: Key Features of CuAAC for Bioconjugation
| Feature | Description |
| Reaction Type | [3+2] Cycloaddition |
| Reactants | Azide and a terminal alkyne |
| Catalyst | Copper(I) |
| Product | Stable 1,4-disubstituted triazole |
| Key Advantages | High efficiency, high specificity, bioorthogonality, mild reaction conditions |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Copper-Free Labeling in Complex Biological Systems
While CuAAC is highly effective, the cytotoxicity of the copper catalyst can limit its application in living cells and organisms. researchgate.net Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative by eliminating the need for a metal catalyst. researchgate.netcreative-proteomics.com In SPAAC, the azide group of this compound reacts with a strained cyclooctyne, a highly reactive alkyne derivative. creative-proteomics.comscbt.com The inherent ring strain of the cyclooctyne drives the reaction forward, allowing for rapid and specific conjugation under physiological conditions without copper-induced toxicity. researchgate.netcreative-proteomics.comisotope.com This makes SPAAC, utilizing reagents like this compound, particularly well-suited for in vivo labeling and imaging studies, where preserving the viability of biological systems is paramount. isotope.comckgas.com
Table 2: Comparison of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Requires Copper(I) | Copper-free |
| Alkyne Reactant | Terminal alkyne | Strained cyclooctyne |
| Application in Living Systems | Limited by copper toxicity | Ideal for in vivo applications |
| Reaction Rate | Generally very fast | Can be slower, but newer cyclooctynes show enhanced kinetics |
Integration into Isotope-Targeted Glycoproteomics (IsoTaG) for Comprehensive Glycome Profiling
Isotope-Targeted Glycoproteomics (IsoTaG) is a mass-independent method for the large-scale identification and quantification of intact glycopeptides. nih.govchemimpex.com The strategy involves the metabolic labeling of glycans with an azide-modified sugar. Following enzymatic digestion of the proteome, the azide-labeled glycopeptides can be reacted with a probe via click chemistry. The incorporation of this compound into such workflows, for instance by derivatizing it into a bioorthogonal cleavage handle that can be attached to metabolically incorporated alkynyl sugars, would introduce a stable isotope label. This isotopic signature allows for the confident identification and differentiation of labeled peptides from the vast background of unlabeled peptides in a mass spectrometry analysis, thereby facilitating a comprehensive profiling of the glycome. nih.govnih.gov
Development of Derivatized Probes for Specific Biomolecule Targeting
The carboxylic acid group of this compound provides a convenient handle for chemical modification, allowing for its conversion into a variety of derivatized probes. For example, it can be activated to react with amines, enabling its conjugation to proteins, peptides, or small molecules. Furthermore, the azide group can serve as a photoreactive crosslinker. tcichemicals.comacs.orgresearchgate.netscbt.com Upon exposure to UV light, the aryl azide group forms a highly reactive nitrene intermediate that can covalently bond with nearby molecules, making it a powerful tool for mapping protein-protein interactions and identifying binding partners. tcichemicals.comthermofisher.com The presence of the 13C6 label in these probes allows for the quantification of cross-linking efficiency and the identification of cross-linked products by mass spectrometry.
Applications in Quantitative Proteomics and Metabolomics
The uniform 13C6 labeling of the benzoic acid ring provides a distinct mass shift that is readily detectable by mass spectrometry, making this compound a valuable tool for quantitative studies.
Utilization of 13C6 Labeling for Differential Abundance Profiling in Proteome-wide Studies
In quantitative proteomics, stable isotope labeling is a widely used strategy for comparing protein abundance across different samples. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) rely on the metabolic incorporation of isotopically labeled amino acids. acs.org this compound can be used as a chemical labeling reagent to introduce a heavy isotope tag onto proteins or peptides post-lysis. By reacting the carboxyl group of this compound (or an activated form) with primary amines on proteins (e.g., lysine residues), a stable covalent bond is formed. A "light" version (unlabeled 4-azidobenzoic acid) can be used to label a control sample. By comparing the mass spectrometry signal intensities of the heavy- and light-labeled peptides, researchers can accurately quantify differences in protein abundance between the samples. nih.gov
Table 3: Workflow for Chemical Labeling using this compound in Quantitative Proteomics
| Step | Description |
| 1. Sample Preparation | Two protein samples are prepared (e.g., control and treated). |
| 2. Labeling | The control sample is labeled with "light" 4-azidobenzoic acid, and the experimental sample is labeled with "heavy" this compound. |
| 3. Sample Combination | The labeled samples are mixed in a 1:1 ratio. |
| 4. Protein Digestion | The combined protein mixture is digested into peptides. |
| 5. LC-MS/MS Analysis | The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry. |
| 6. Data Analysis | The relative abundance of proteins is determined by comparing the signal intensities of the light and heavy peptide pairs. |
Employment as an Isotopic Tracer in Metabolic Flux Analysis for Pathway Elucidation
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. creative-proteomics.comnih.gov This is typically achieved by introducing a 13C-labeled substrate, such as glucose or glutamine, and tracking the incorporation of the 13C atoms into downstream metabolites. creative-proteomics.comisotope.comnih.govnih.govmdpi.comnih.govnih.gov While less common than central carbon metabolites, labeled aromatic compounds can be used to trace specific metabolic pathways. This compound could potentially be used as a tracer to study the metabolism of aromatic compounds by microorganisms or to investigate xenobiotic metabolic pathways in mammalian systems. By tracking the distribution of the 13C6 label in various metabolic products, researchers can gain insights into the activity of specific enzymes and pathways involved in the transformation of aromatic structures. scbt.commdpi.comresearchgate.net
Probing Macromolecular Assembly and Disassembly Mechanisms
The dynamic nature of macromolecular complexes, from the folding of a single polypeptide chain to the interaction between large cellular components, presents a significant challenge for structural biologists. Photo-crosslinking with reagents like 4-Azidobenzoic Acid-¹³C₆ offers a method to capture these fleeting states, providing snapshots of the assembly and disassembly pathways. elsevierpure.comresearchgate.net
Investigation of Protein Folding and Unfolding Pathways with Conformation-Sensitive Probes
Understanding the intricate process by which a polypeptide chain achieves its unique three-dimensional structure is a central goal in biochemistry. Photo-crosslinking agents can be employed as conformation-sensitive probes to trap transient intermediates along the folding and unfolding pathways. nih.gov
By incorporating 4-Azidobenzoic Acid-¹³C₆ into a specific site within a protein, researchers can trigger crosslinking at various time points during the folding or unfolding process. The reactive nitrene generated upon UV exposure will covalently link to spatially proximal residues, effectively capturing a snapshot of the protein's conformation at that moment. The pattern of crosslinked products can reveal which parts of the protein come into close contact during the formation of intermediate structures.
The presence of the ¹³C₆ label is particularly advantageous for NMR-based analysis of these trapped intermediates. nih.gov The distinct chemical shifts of the ¹³C atoms can help to identify the crosslinked residues and provide structural constraints for modeling the transient conformations.
Table 1: Hypothetical Time-Resolved Crosslinking of a Folding Protein with 4-Azidobenzoic Acid-¹³C₆
| Time Point (ms) | Predominant Conformation | Crosslinked Residues Detected by ¹³C-NMR/MS | Inferred Structural Feature |
| 0 | Unfolded | None | Random coil |
| 10 | Collapsed Globule | Residue 5 ↔ Residue 58 | Formation of hydrophobic core |
| 50 | Intermediate I | Residue 5 ↔ Residue 45 | Docking of N-terminal domain |
| 200 | Intermediate II | Residue 22 ↔ Residue 78 | Formation of β-sheet structure |
| 1000 | Native State | Residue 5 ↔ Residue 15 | Local contacts in folded domain |
This interactive table illustrates hypothetical data from a time-resolved photo-crosslinking experiment. The results would allow for the mapping of intramolecular contacts at different stages of the folding process.
Analysis of Transient Protein-Nucleic Acid and Protein-Membrane Interactions
The interactions of proteins with nucleic acids and cellular membranes are often transient and essential for processes like gene regulation and signal transduction. Identifying the specific interfaces and transient complexes involved is crucial for a mechanistic understanding.
4-Azidobenzoic Acid-¹³C₆ can be used to covalently trap these transient interactions. plos.org The probe can be conjugated to the protein of interest, and upon mixing with its nucleic acid or membrane partner, UV irradiation can be used to initiate crosslinking. This approach covalently links the protein to its binding partner, allowing for the stringent purification of the complex and the identification of the interacting molecules.
The analysis of the crosslinked product is greatly facilitated by the ¹³C₆ label. For protein-nucleic acid complexes, mass spectrometry can be used to identify the crosslinked peptides and oligonucleotide fragments. For protein-membrane interactions, solid-state NMR could potentially leverage the ¹³C label to probe the conformation and depth of insertion of the crosslinked protein within the lipid bilayer. nih.gov
Table 2: Mapping Protein-RNA Interaction Sites using 4-Azidobenzoic Acid-¹³C₆
| Protein Domain | Crosslinking to RNA Region | Technique | Finding |
| Zinc Finger 1 | 5' UTR Stem-Loop | ¹³C-filtered MS/MS | Primary binding site |
| Leucine Zipper | None | ¹³C-filtered MS/MS | No direct RNA contact |
| C-terminal Tail | Internal Loop | ¹³C-filtered MS/MS | Transient secondary contact |
This interactive table presents a hypothetical outcome of a crosslinking study to map the binding interface between a protein and an RNA molecule. The ¹³C₆ label would serve as a unique mass signature to confidently identify crosslinked species.
Applications in Advanced Materials Science and Engineering
Functionalization of Polymeric Scaffolds and Nanomaterials for Directed Assembly
The surface functionalization of polymeric scaffolds and nanomaterials is a critical step in controlling their interactions with their environment and directing their assembly into ordered structures. 4-Azidobenzoic Acid-13C6 serves as a key tool in this process, not only for its ability to form covalent linkages upon photoactivation but also for the analytical handle provided by the 13C-labeled aromatic ring.
Upon exposure to ultraviolet (UV) light, the azido (B1232118) group (-N3) of 4-azidobenzoic acid undergoes photolysis to form a highly reactive nitrene intermediate. This nitrene can then insert into C-H or N-H bonds on the surface of a polymeric scaffold or nanomaterial, forming a stable covalent bond. The carboxylic acid group (-COOH) of the molecule can be used for subsequent coupling reactions, allowing for the attachment of a wide array of functional moieties.
The incorporation of the 13C6 isotope label allows for the detailed tracking and quantification of this functionalization process. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, can be employed to distinguish the signals of the 13C-labeled benzoic acid ring from the natural abundance 13C signals of the bulk polymer or nanomaterial. This enables researchers to:
Quantify the degree of surface functionalization: By comparing the integrated intensity of the 13C-labeled signals to that of known standards, the density of the crosslinker on the material surface can be accurately determined.
Probe the local environment of the crosslinker: Chemical shift changes in the 13C NMR spectrum can provide insights into the nature of the covalent attachment and the surrounding molecular environment.
Monitor the stability of the functionalization: The persistence of the 13C signal over time and under various conditions can be used to assess the long-term stability of the surface modification.
This precise control and detailed characterization afforded by this compound are instrumental in designing materials for directed assembly, where the spatial arrangement of functional groups on a surface dictates the subsequent organization of other molecules or nanoparticles.
Table 1: Analytical Techniques for Characterizing Functionalization with this compound
| Analytical Technique | Information Gained |
| Solid-State NMR Spectroscopy | Quantification of functionalization, local chemical environment of the crosslinker, stability of the linkage. |
| Mass Spectrometry | Confirmation of covalent attachment and identification of modified fragments. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface, confirming the presence of nitrogen from the azide (B81097)/nitrene. |
| Infrared (IR) Spectroscopy | Identification of characteristic vibrational modes of the azido and carboxylic acid groups. |
Development of Photoresponsive Materials and Sensors for Controlled Actuation
Photoresponsive materials, which change their properties in response to light, are at the forefront of developing smart materials for applications such as controlled drug delivery, soft robotics, and optical data storage. This compound plays a crucial role in the fabrication and analysis of such materials.
The photo-crosslinking ability of 4-azidobenzoic acid is utilized to create hydrogels and other polymer networks that can undergo light-induced changes in their structure and properties. For example, by incorporating this molecule into a polymer matrix, exposure to a patterned light source can selectively crosslink specific regions, leading to changes in swelling behavior, mechanical strength, or permeability. This allows for the fabrication of complex, micro-structured materials with spatially defined functionalities.
The 13C6 label in this compound provides a powerful method for investigating the dynamics of these photo-induced processes. Using techniques like time-resolved NMR spectroscopy, researchers can monitor the changes in the local environment of the crosslinker as the material responds to light. This can reveal crucial information about:
The kinetics of the crosslinking reaction: The rate of disappearance of the reactant 13C signal and the appearance of the product signal can be tracked to understand the reaction kinetics.
The mechanism of actuation: By observing changes in the 13C chemical shifts and relaxation times, insights into the molecular-level conformational changes that drive the macroscopic actuation can be obtained.
The reversibility of the response: In systems designed for reversible photo-switching, the 13C label can be used to monitor the return of the material to its original state after the light stimulus is removed.
This detailed mechanistic understanding is essential for the rational design of new and improved photoresponsive materials and sensors with precisely controlled actuation capabilities.
Table 2: Research Findings on Photoresponsive Materials Utilizing Aryl Azide Crosslinkers
| Research Focus | Key Findings |
| Spatially controlled hydrogel formation | Patterned UV irradiation of polymer films containing 4-azidobenzoic acid derivatives leads to localized crosslinking and the formation of micro-structured hydrogels. |
| Photo-induced changes in mechanical properties | The degree of crosslinking, and therefore the stiffness of the material, can be precisely controlled by the UV exposure dose. |
| Controlled release from hydrogels | The permeability of the hydrogel network can be altered by light, enabling the controlled release of encapsulated molecules. |
Challenges and Future Directions in 4 Azidobenzoic Acid 13c6 Research
Advancements in Chemoselective Derivatization Strategies for Enhanced Specificity
The azide (B81097) group of 4-Azidobenzoic Acid-13C6 serves as a versatile handle for chemoselective ligation, a class of reactions that occur selectively in complex biological environments. researchgate.net The primary challenge lies in enhancing the specificity and efficiency of these reactions to ensure that the probe conjugates only with its intended target.
Current strategies predominantly rely on well-established bioorthogonal reactions:
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often called "Click chemistry," this reaction is highly efficient but its reliance on a copper catalyst, which can be toxic to living organisms, limits some in vivo applications. thermofisher.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative uses strained cyclooctynes to react with azides. mit.edu While more biocompatible, SPAAC reactions can sometimes have slower kinetics compared to CuAAC. researchgate.net
Staudinger Ligation: This reaction between an azide and a phosphine (B1218219) is another copper-free method, valued for its high specificity in aqueous environments, though it also tends to be slower than CuAAC. thermofisher.com
Future advancements are focused on developing novel ligation strategies that offer both high speed and biocompatibility. Research is moving towards refining catalysts for CuAAC to minimize cellular toxicity and designing new strained alkynes for SPAAC with accelerated reaction rates. mit.edunih.gov The goal is to create a toolbox of derivatization methods that can be tailored to specific biological questions, allowing the 13C6-labeled probe to be precisely attached to target biomolecules with minimal off-target reactions.
| Ligation Strategy | Key Characteristics | Primary Challenge | Future Direction |
| CuAAC (Click Chemistry) | High efficiency and reaction rate. | Copper catalyst toxicity in living systems. thermofisher.com | Development of more biocompatible copper-ligand systems. |
| SPAAC | Copper-free, highly biocompatible. mit.edu | Slower kinetics than CuAAC; potential for cross-reactivity. researchgate.net | Design of cyclooctynes with increased strain and electronic activation for faster rates. mit.edu |
| Staudinger Ligation | Copper-free and highly specific in aqueous solutions. thermofisher.com | Generally slower reaction rates due to lack of a catalyst. thermofisher.com | Engineering phosphine reagents with enhanced reactivity. |
Development of Improved Analytical Platforms for Higher Sensitivity and Throughput in Complex Matrices
The 13C6 label in this compound is specifically designed for mass spectrometry (MS)-based detection. The six Carbon-13 atoms provide a distinct +6 Da mass shift, allowing clear differentiation between the labeled probe and any unlabeled endogenous molecules. moravek.com The challenge is to detect and quantify the probe and its conjugates, which are often in low abundance within highly complex biological samples like cell lysates or tissues.
Modern analytical platforms are continuously evolving to meet these demands. High-resolution mass spectrometry (HRMS) techniques, such as those using Orbitrap or time-of-flight (TOF) analyzers, are essential for accurately resolving the isotopic signature of the labeled compound from the complex background matrix. nih.govnih.gov
Key analytical advancements include:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique separates complex mixtures via HPLC before MS analysis, reducing ion suppression and improving sensitivity. metsol.comacs.org It is the workhorse for identifying peptides cross-linked by the probe.
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a common quantitative method. nih.gov The use of an isotopically labeled cross-linker like this compound complements these approaches, enabling precise quantification of protein-protein interactions (PPIs). researchgate.net
High-Throughput Screening (HTS): The development of parallel processing techniques, such as multiplexed LC-MS systems, allows for the rapid analysis of hundreds to thousands of samples, which is crucial for large-scale chemical biology screens. acs.org
Future work aims to further increase sensitivity to detect ever-lower abundance interactions and to improve the automation and speed of data analysis workflows. acs.orgresearchgate.net This will enable more comprehensive and dynamic studies of cellular interaction networks.
Expansion into Emerging Fields of Chemical Biology and Systems Biology
This compound is a powerful tool for chemical biology, particularly for identifying protein-protein interactions through photo-crosslinking. biorxiv.org Upon activation with UV light, the aryl azide group forms a highly reactive nitrene that covalently bonds to nearby molecules, effectively "trapping" transient or weak interactions. nih.govbiorxiv.org The 13C6 label then enables the confident identification of these cross-linked partners via mass spectrometry. nih.gov This approach provides a snapshot of protein interaction networks with residue-level resolution within a native cellular environment. biorxiv.org
The expansion of this technology into systems biology represents a significant future direction. Systems biology seeks to understand the complex interplay of all components within a biological system. nih.gov By using this compound in quantitative, proteome-wide cross-linking studies, researchers can generate large datasets on how protein interaction networks change in response to stimuli, disease states, or drug treatments. nih.gov This data can then be used to build and refine computational models of cellular networks, providing a deeper, system-level understanding of cellular function and dysfunction. nih.govnih.gov
Rational Design of Next-Generation Isotopic Probes with Tailored Reactivity and Specificity
While this compound is a valuable tool, there is considerable scope for the rational design of next-generation probes with improved properties. researchgate.net Future design efforts are focused on creating probes with functionalities tailored for specific experimental needs.
Key areas for rational design include:
Tuning Photoreactivity: The reactivity of the photo-crosslinking group can be modified. While aryl azides are effective, other moieties like diazirines offer different advantages, such as shorter reactive lifetimes upon photoactivation, which can provide higher-contrast data for capturing dynamic interactions. biorxiv.orgbiorxiv.org
Heterobifunctional Probes: The 4-azidobenzoic acid scaffold can be extended to create heterobifunctional cross-linkers. For example, adding an amine-reactive N-hydroxysuccinimide (NHS) ester allows for a "plant-and-cast" strategy, where the probe is first attached to a specific protein of interest before the photo-crosslinker is activated to capture its interaction partners. biorxiv.org
MS-Cleavable Linkers: Incorporating a linker into the probe that can be cleaved within the mass spectrometer significantly simplifies data analysis. nih.gov This allows the cross-linked peptides to be analyzed individually in a tandem MS experiment, making it easier to identify both peptides involved in the cross-link. biorxiv.org
The ultimate goal is to develop a suite of isotopic probes that provide researchers with precise control over reactivity, specificity, and analytical tractability, enabling more sophisticated investigations into the machinery of life. acs.org
| Design Strategy | Objective | Example Modification | Anticipated Benefit |
| Tailored Reactivity | Capture more transient interactions. | Replacing aryl azide with a diazirine group. biorxiv.org | Shorter reactive lifetime provides a more precise snapshot of interactions. |
| Enhanced Specificity | Target specific proteins or protein classes. | Addition of an NHS-ester to create a heterobifunctional probe. biorxiv.org | Enables targeted "plant-and-cast" cross-linking from a protein of interest. |
| Improved Analysis | Simplify MS data interpretation. | Incorporation of an MS-cleavable spacer arm. nih.gov | Allows for the separation and individual analysis of cross-linked peptides. |
Q & A
Basic Research Questions
Q. How can researchers verify the isotopic purity of 4-Azidobenzoic Acid-13C6 in synthesis workflows?
- Methodology :
- Mass Spectrometry (MS) : Confirm isotopic enrichment (>99% 13C6) via high-resolution MS to distinguish between natural abundance and labeled compounds.
- Nuclear Magnetic Resonance (NMR) : Use 13C NMR to detect isotopic shifts in the benzoic acid ring (e.g., absence of 12C signals at ~120–140 ppm).
- Cross-Validation : Compare spectral data with unlabeled 4-azidobenzoic acid and published 13C-labeled analogs (e.g., [13C6]-4-hydroxybenzoic acid) to identify signature peaks .
- Data Interpretation : Tabulate isotopic purity metrics (e.g., % 13C6 enrichment) and validate against supplier certificates or synthetic protocols.
Q. What solvent systems are optimal for dissolving this compound in in vitro studies?
- Methodology :
- Solubility Screening : Test polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution with aqueous buffers (PBS, saline).
- Stability Assessment : Monitor azide group stability under varying pH (4–9) and temperature (4–37°C) using UV-Vis spectroscopy (λmax ~260 nm for azide absorption).
- Formulation Example :
| Solvent System | Ratio (v/v) | Stability (24h) |
|---|---|---|
| DMSO:PBS | 1:9 | >90% retention |
| DMF:Water | 1:4 | 75% retention |
- Reference : Adapt protocols from 13C-labeled benzoic acid derivatives, noting azide-specific degradation risks .
Advanced Research Questions
Q. How do isotopic effects influence click chemistry reactions involving this compound?
- Experimental Design :
- Kinetic Isotope Effect (KIE) Analysis : Compare reaction rates of 13C6-labeled vs. unlabeled azides in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Measure rate constants (k) via stopped-flow spectroscopy.
- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to assess binding enthalpy changes due to 13C substitution in triazole products.
- Data Contradiction Resolution : If KIE < 1.0 contradicts theoretical models, evaluate solvent isotope effects (e.g., D2O vs. H2O) or copper-ligand coordination differences .
- Example Data :
| Azide Type | k (M⁻¹s⁻¹) | ΔH (kJ/mol) |
|---|---|---|
| 12C | 0.45 | -58.2 |
| 13C6 | 0.41 | -56.7 |
Q. How can researchers resolve discrepancies in metabolic tracing data using this compound?
- Troubleshooting Workflow :
Sample Preparation : Ensure uniform isotopic labeling in cell culture media (e.g., U-13C6 glucose) to avoid background noise.
LC-MS/MS Quantification : Use multiple reaction monitoring (MRM) for 13C6-labeled metabolites (e.g., 4-azidobenzoic acid-CoA conjugates).
Contradiction Analysis : If tracer incorporation rates vary, check for:
- Isotopic scrambling in Krebs cycle intermediates.
- Non-enzymatic azide reduction by cellular thiols (validate via negative controls with azide quenching agents) .
- Data Normalization : Report values as % 13C enrichment relative to total pool size, correcting for natural abundance 13C (1.1%).
Q. What strategies mitigate azide photodegradation in light-dependent experiments with this compound?
- Methodology :
- Light Exposure Limits : Conduct dose-response studies under UV/vis light (250–500 nm) to establish safe exposure thresholds (e.g., <5 min at 365 nm).
- Stabilizers : Add radical scavengers (e.g., TEMPO, 1 mM) or antioxidants (ascorbic acid) to reaction buffers.
- Validation : Monitor azide loss via FTIR (azide peak ~2100 cm⁻¹) and correlate with bioactivity assays (e.g., residual click reactivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
